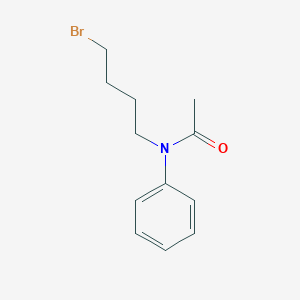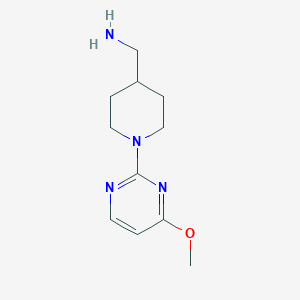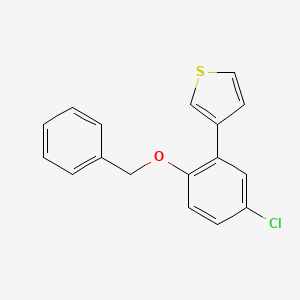
3-(5-Chloro-2-phenylmethoxyphenyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Chloro-2-phenylmethoxyphenyl)thiophene is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. The presence of the thiophene ring in this compound contributes to its unique chemical and physical properties, making it a compound of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-phenylmethoxyphenyl)thiophene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-phenylmethoxybenzene and thiophene.
Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Coupling Reaction: The key step in the synthesis is the coupling reaction between 5-chloro-2-phenylmethoxybenzene and thiophene. This reaction is typically catalyzed by a palladium catalyst, such as palladium acetate, in the presence of a ligand, such as triphenylphosphine.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Chloro-2-phenylmethoxyphenyl)thiophene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions, such as halogenation, nitration, and sulfonation. Common reagents include halogens (e.g., chlorine, bromine), nitric acid, and sulfuric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Chlorine, bromine, nitric acid, sulfuric acid, acetic acid as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, thioether derivatives.
Substitution: Halogenated, nitrated, sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(5-Chloro-2-phenylmethoxyphenyl)thiophene has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: The compound is explored for its potential use in drug discovery and development. It is studied for its interactions with biological targets and its pharmacokinetic properties.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors, and in the development of new technologies, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Wirkmechanismus
The mechanism of action of 3-(5-Chloro-2-phenylmethoxyphenyl)thiophene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, such as the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
3-(5-Chloro-2-phenylmethoxyphenyl)thiophene can be compared with other similar compounds, such as:
Thiophene: The parent compound, thiophene, is a simple five-membered heterocyclic compound containing a sulfur atom. It serves as the core structure for many derivatives, including this compound.
2-Phenylthiophene: This compound is similar in structure but lacks the chloro and phenylmethoxy substituents. It is used in the synthesis of various organic compounds and materials.
5-Chloro-2-phenylmethoxybenzene: This compound is a precursor in the synthesis of this compound. It contains the chloro and phenylmethoxy substituents but lacks the thiophene ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and the presence of the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C17H13ClOS |
|---|---|
Molekulargewicht |
300.8 g/mol |
IUPAC-Name |
3-(5-chloro-2-phenylmethoxyphenyl)thiophene |
InChI |
InChI=1S/C17H13ClOS/c18-15-6-7-17(16(10-15)14-8-9-20-12-14)19-11-13-4-2-1-3-5-13/h1-10,12H,11H2 |
InChI-Schlüssel |
GFWHDDRPCQYADT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C3=CSC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-amino-2-[4-(methyloxy)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B13876012.png)

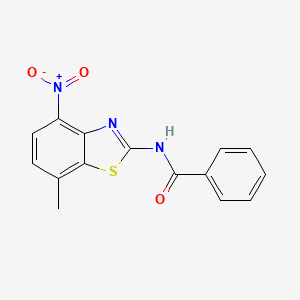

![1h-Indazole-1-carboxylic acid,6-amino-3-[2-(dimethylamino)ethoxy]-,1,1-dimethylethyl ester](/img/structure/B13876040.png)

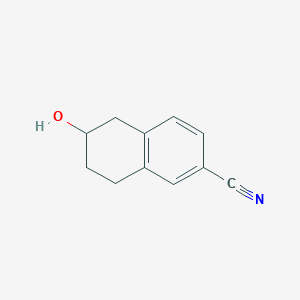
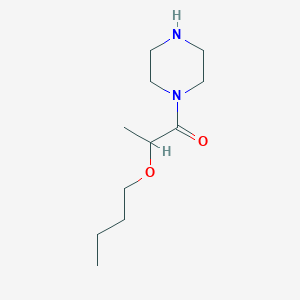
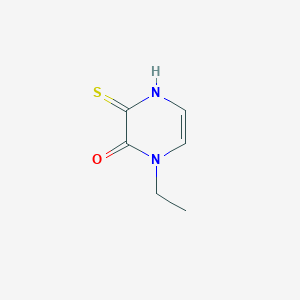
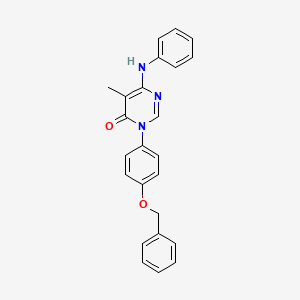
![3-[(4-chloro-2-fluorophenyl)methyl]-2H-indazole](/img/structure/B13876065.png)
